molecular formula C16H20N4OS2 B2358210 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-37-9

2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2358210
CAS No.: 886905-37-9
M. Wt: 348.48
InChI Key: DRPHTTUZPPPRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperidinyl-thiophenylmethyl group at position 5 and an ethyl group at position 2.

Properties

IUPAC Name

2-ethyl-5-[piperidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-2-12-17-16-20(18-12)15(21)14(23-16)13(11-7-6-10-22-11)19-8-4-3-5-9-19/h6-7,10,13,21H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPHTTUZPPPRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with the CAS number 886905-37-9, is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OS2C_{16}H_{20}N_{4}OS_{2} with a molecular weight of 348.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

PropertyValue
CAS Number886905-37-9
Molecular FormulaC16H20N4OS2C_{16}H_{20}N_{4}OS_{2}
Molecular Weight348.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, a study evaluating various derivatives demonstrated that certain compounds exhibited significant cytotoxicity against a range of cancer cell lines at concentrations as low as 10 μM. Notably, derivatives similar to the subject compound showed promising results in inhibiting growth in the NCI 60 cancer cell line screen without causing toxicity to normal cells (HEK293) .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that modifications to the thiazolo-triazole scaffold could enhance anticancer efficacy. For example:

  • Compounds with electron-donating groups on the phenyl ring exhibited higher activity.
  • The presence of piperidine and thiophene moieties was crucial for maintaining biological activity.

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole framework has also been investigated for its antimicrobial properties. A study focused on synthesizing derivatives targeting bacterial and fungal strains found that several compounds exhibited significant antimicrobial activity against M. tuberculosis and other pathogens .

Table: Antimicrobial Activity of Related Compounds

Compound IDTarget PathogenActivity Level
10M. tuberculosisHigh
11E. coliModerate
35S. aureusLow

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds within this chemical class have shown promise in various other pharmacological areas:

  • Anticonvulsant Activity : Some derivatives demonstrated effectiveness in models of induced convulsions .
  • Anti-inflammatory Effects : Initial screenings indicated potential anti-inflammatory properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The presence of the piperidine and thiophene groups enhances the interaction with microbial targets, potentially leading to improved efficacy compared to traditional antibiotics .

Anticancer Properties

Preliminary studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds in this class have been evaluated for their ability to induce apoptosis in cancer cell lines .

Antitubercular Activity

Similar compounds have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis and function . Further studies are needed to evaluate the specific activity of 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in this context.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.
  • Triazole Formation : Employing cyclization techniques to integrate the triazole unit into the structure.
  • Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Antimicrobial EvaluationThe compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in various cancer cell lines with IC50 values indicating significant potency.
Antitubercular ActivityDemonstrated MIC values comparable to established antitubercular agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and physicochemical data of the target compound with analogs from the evidence:

Compound Name / Substituents Melting Point (°C) Yield (%) Key Substituents Bioactivity (if reported)
Target Compound : 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo-triazol-6-ol Not reported Not reported Ethyl, piperidinyl, thiophenyl, -OH Not reported
(E/Z)-5-((4-Chlorophenyl)amino)methylene)thiazolo-triazol-6-one (5f) >280 64 4-Chlorophenyl Not evaluated
6-(4-Fluorophenyl)thiazolo-triazole (3c) Not reported Not reported 4-Fluorophenyl High MES seizure inhibition
(Z)-5-(Piperidin-1-ylmethylene)thiazolo-triazol-6-one (6b) 240–242 61 Piperidinyl Not evaluated
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo-triazol-6-ol Not reported Not reported Ethyl, 2-fluorophenyl, 3-methylpiperidinyl Not reported

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 5f) correlate with higher melting points (>280°C), likely due to increased crystallinity and intermolecular interactions. Piperidine-containing analogs (e.g., 6b) exhibit moderate melting points (240–242°C), suggesting reduced packing efficiency compared to aromatic derivatives .
  • Bioactivity: Fluorophenyl-substituted analogs (e.g., 3c) demonstrate significant anticonvulsant activity in maximal electroshock (MES) tests, highlighting the role of electronegative substituents in enhancing CNS activity .
Pharmacological Potential
  • Anticonvulsant Activity: Fluorophenyl-substituted 3c (MES ED₅₀ = 18.2 mg/kg) outperforms propoxyphenyl analog 5b (active in both MES and PTZ tests) . The target’s hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to nonpolar substituents.
  • Piperidine Moieties : Piperidine derivatives (e.g., 6b) are often explored for CNS targets due to their basicity and ability to modulate pharmacokinetics . The target’s piperidinyl-thiophenyl group could balance lipophilicity and solubility for improved bioavailability.

Preparation Methods

Structural and Molecular Characteristics

Core Scaffold and Substitutions

The molecule features a thiazolo[3,2-b]triazol-6-ol core, a bicyclic system combining thiazole and triazole rings. Key substitutions include:

  • 2-Ethyl group : Introduced at the C2 position of the thiazole ring.
  • 5-(Piperidin-1-yl(thiophen-2-yl)methyl) group : A branched substituent at C5, comprising a piperidine ring, a thiophene moiety, and a methylene bridge.
Table 1: Molecular Properties
Property Value Source
Molecular formula C₁₆H₂₀N₄OS₂
Molecular weight 348.5 g/mol
Density N/A
Melting/Boiling points Not reported

Synthetic Strategies for Thiazolo[3,2-b]triazol-6-ol Derivatives

Core Scaffold Construction

The thiazolo[3,2-b]triazol-6-ol core is typically synthesized via cyclization reactions. A widely adopted method involves:

  • Condensation of 4-amino-5-mercapto-1,2,4-triazole with α-haloketones or α-halocarboxylic acids.
  • Intramolecular cyclization under acidic or basic conditions to form the fused thiazole-triazole system.

For example, chloroacetic acid reacts with 4-amino-5-mercapto-1,2,4-triazole in a mixture of sodium acetate and acetic acid/acetic anhydride to yield the unsubstituted core.

Functionalization at C5: Piperidin-1-yl(thiophen-2-yl)methyl Group

The C5 substituent is introduced via Mannich-type reactions or multicomponent condensations :

Multicomponent Approach

A one-pot synthesis strategy employs:

  • Thiophene-2-carbaldehyde as the aldehyde component.
  • Piperidine as the amine source.
  • Pre-formed thiazolo[3,2-b]triazol-6-ol core with a reactive methylene group at C5.

Reaction conditions :

  • Solvent: Acetic acid/acetic anhydride mixture.
  • Catalyst: Sodium acetate.
  • Temperature: 80–100°C under reflux.

The aldehyde and amine condense with the methylene group, forming the branched substituent via a Knoevenagel-like mechanism.

Stepwise Functionalization

Alternative protocols involve sequential modifications:

  • Introduction of thiophen-2-ylmethyl group :
    • Reaction of the core with thiophene-2-carbaldehyde and ammonium acetate.
  • Piperidine incorporation :
    • Nucleophilic substitution or reductive amination to attach piperidine to the methylene bridge.

Optimization and Challenges

Regioselectivity and Byproduct Formation

  • Competing reactions at N1/N4 of the triazole ring may lead to regioisomers.
  • Mitigation : Use of bulky bases (e.g., DBU) to direct substitution to C5.

Purification Techniques

  • Recrystallization : Preferred for final products using ethanol/water or dichloromethane/hexane mixtures.
  • Column chromatography : Required for intermediates with polar functional groups.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • δ 1.2–1.4 ppm (triplet, -CH₂CH₃).
    • δ 2.5–3.1 ppm (multiplet, piperidine protons).
    • δ 6.8–7.4 ppm (thiophene aromatic protons).
  • LC-MS : Molecular ion peak at m/z 348.5 [M+H]⁺.

Comparative Analysis with Analogues

Table 2: Structural Analogues and Their Synthetic Routes
Compound Substituents at C5 Synthesis Method Yield (%) Source
2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,... 3-Fluorophenyl/piperidinyl Multicomponent reaction 62
5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,... 4-Benzylpiperidinyl/thiophen-2-yl Stepwise alkylation 58

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what are the key challenges in its synthesis?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the assembly of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:

  • Step 1: Condensation of thiophen-2-ylmethyl-piperidine derivatives with triazole precursors under acidic or basic conditions.
  • Step 2: Introduction of the ethyl group at position 2 via alkylation, often using ethyl bromide or iodide in ethanol or methanol.
  • Step 3: Purification via recrystallization (ethanol/methanol mixtures) or column chromatography.

Challenges:

  • Low yields due to steric hindrance from the piperidine-thiophene substituent .
  • Competing side reactions during alkylation require strict temperature control (70–80°C) and catalyst optimization (e.g., K₂CO₃) .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazole-triazole system .
  • X-Ray Diffraction: Confirms the enol tautomer (6-ol group) and spatial arrangement of the piperidine-thiophene moiety .
  • IR Spectroscopy: Detects hydroxyl (3200–3400 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .

Basic: What preliminary biological assays are recommended to screen its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations 10–100 µg/mL .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar compounds showing IC₅₀ values of 5–20 µM .
  • Enzyme Inhibition: Evaluate interactions with cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with PEG-400 to enhance solubility of bulky intermediates, increasing yields by 15–20% .
  • Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to reduce side reactions in alkylation steps .
  • Temperature Gradients: Use microwave-assisted synthesis at controlled temperatures (70–80°C) to accelerate reaction times by 30–50% .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Tautomer Identification: Compare experimental NMR with DFT-calculated spectra to distinguish between keto-enol tautomers. For example, the 6-ol group may exhibit dynamic equilibrium in solution, causing split peaks .
  • Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction, which confirmed the enol form in structurally analogous compounds .

Advanced: What mechanistic studies are suggested to elucidate its biological activity?

Methodological Answer:

  • Molecular Docking: Simulate binding to COX-2 or EGFR kinases using AutoDock Vina. Prior studies on similar thiazolo-triazoles show binding energies of −8.5 to −9.5 kcal/mol .
  • Cellular Pathway Analysis: Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or phosphorylation levels in MAPK/ERK pathways .

Advanced: How to assess stability and degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 3), alkaline (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS. Thiophene oxidation and triazole ring cleavage are common pathways .
  • Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) and hygroscopicity .

Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling: Use Gaussian or GAMESS to calculate electronic descriptors (HOMO/LUMO, Mulliken charges) and correlate with bioactivity data. For example, higher HOMO values (−5.2 eV) correlate with enhanced antimicrobial activity .
  • MD Simulations: Analyze ligand-receptor dynamics (e.g., 100 ns trajectories) to identify critical binding residues .

Advanced: How to design derivatives for improved selectivity against cancer vs. normal cells?

Methodological Answer:

  • Substituent Modulation: Replace the ethyl group with fluorinated alkyl chains to enhance membrane permeability. Prior analogs showed 2–3× selectivity for cancer cells .
  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetate) at the 6-ol position to reduce off-target toxicity .

Advanced: How to address batch-to-batch variability in biological assay results?

Methodological Answer:

  • Purity Standardization: Use preparative HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity. Impurities >2% (e.g., unreacted piperidine) skew IC₅₀ values .
  • Stability-Indicating Methods: Validate assays with accelerated stability samples (40°C/75% RH for 4 weeks) to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.